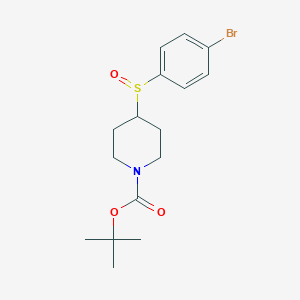
5-Bromo-1-cyclopentyl-6-oxopyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-cyclopentyl-6-oxopyridine-3-carboxylic acid is a heterocyclic organic compound that features a bromine atom at the 5-position, a cyclopentyl group at the 1-position, and a carboxylic acid group at the 3-position of a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-cyclopentyl-6-oxopyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 1-cyclopentyl-6-oxopyridine-3-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another approach involves the cyclization of a suitable precursor, such as 5-bromo-1-cyclopentyl-2,4-dioxo-3-pyridinecarboxylic acid, under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
5-Bromo-1-cyclopentyl-6-oxopyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction Reactions: The carbonyl group at the 6-position can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The cyclopentyl group can be oxidized to a cyclopentyl ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines (e.g., aniline) in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Substitution: 5-Amino-1-cyclopentyl-6-oxopyridine-3-carboxylic acid.
Reduction: 5-Bromo-1-cyclopentyl-6-hydroxypyridine-3-carboxylic acid.
Oxidation: this compound ketone.
科学的研究の応用
5-Bromo-1-cyclopentyl-6-oxopyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies investigating the biological activity of brominated pyridine derivatives, including their antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the development of new materials and catalysts for chemical reactions.
作用機序
The mechanism of action of 5-Bromo-1-cyclopentyl-6-oxopyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. For example, the compound may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation.
類似化合物との比較
Similar Compounds
5-Bromo-1-cyclopentyl-6-oxopyridine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
5-Bromo-1-cyclopentyl-6-oxopyridine-3-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid group.
5-Bromo-1-cyclopentyl-6-oxopyridine-3-nitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.
Uniqueness
5-Bromo-1-cyclopentyl-6-oxopyridine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry.
特性
分子式 |
C11H12BrNO3 |
|---|---|
分子量 |
286.12 g/mol |
IUPAC名 |
5-bromo-1-cyclopentyl-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H12BrNO3/c12-9-5-7(11(15)16)6-13(10(9)14)8-3-1-2-4-8/h5-6,8H,1-4H2,(H,15,16) |
InChIキー |
DYRVVGURZVCUQT-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)N2C=C(C=C(C2=O)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13884989.png)


![1-[1-(5-Bromopyridin-2-yl)cyclopropyl]-N,N-dimethylmethanamine](/img/structure/B13885007.png)





![Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B13885056.png)

